molecular formula C8H5BF3KO B13467018 Potassium benzofuran-5-yltrifluoroborate

Potassium benzofuran-5-yltrifluoroborate

Cat. No.: B13467018
M. Wt: 224.03 g/mol
InChI Key: DGGFBWNEVWIOTC-UHFFFAOYSA-N
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Description

Potassium benzofuran-5-yltrifluoroborate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the benzofuran moiety in this compound adds unique properties that make it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzofuran-5-yltrifluoroborate can be synthesized through the reaction of benzofuran-5-boronic acid with potassium hydrogen fluoride and potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under mild conditions and yields the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium benzofuran-5-yltrifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuran-5-ylboronic acid.

    Reduction: Reduction reactions can convert it into benzofuran derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Potassium benzofuran-5-yltrifluoroborate has several applications in scientific research:

    Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of potassium benzofuran-5-yltrifluoroborate involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired coupled product. The benzofuran moiety enhances the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium naphthyltrifluoroborate
  • Potassium thiophen-2-yltrifluoroborate

Uniqueness

Potassium benzofuran-5-yltrifluoroborate is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain cross-coupling reactions compared to other trifluoroborates .

Properties

Molecular Formula

C8H5BF3KO

Molecular Weight

224.03 g/mol

IUPAC Name

potassium;1-benzofuran-5-yl(trifluoro)boranuide

InChI

InChI=1S/C8H5BF3O.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5H;/q-1;+1

InChI Key

DGGFBWNEVWIOTC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)OC=C2)(F)(F)F.[K+]

Origin of Product

United States

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